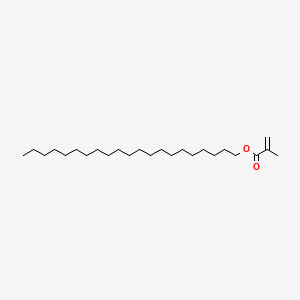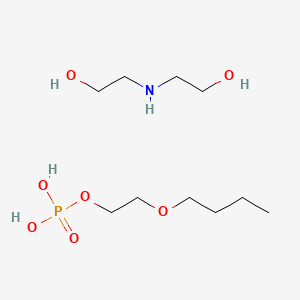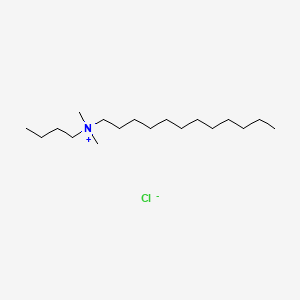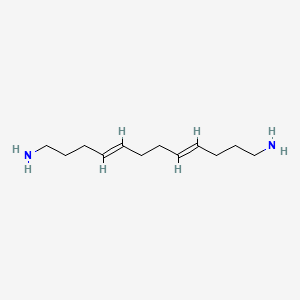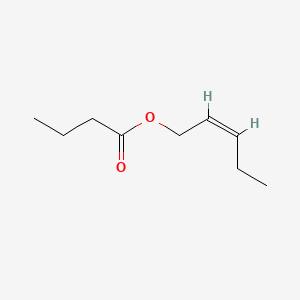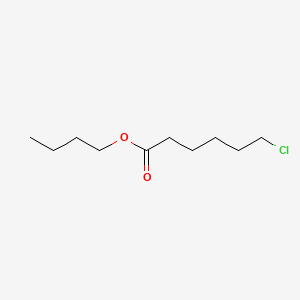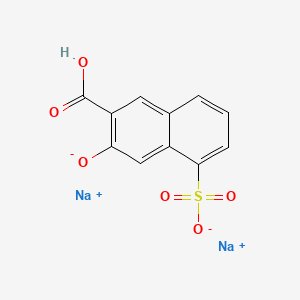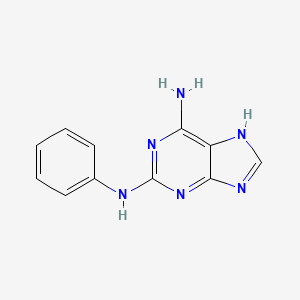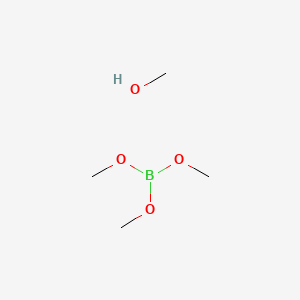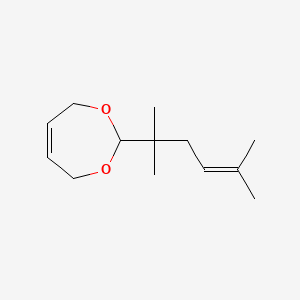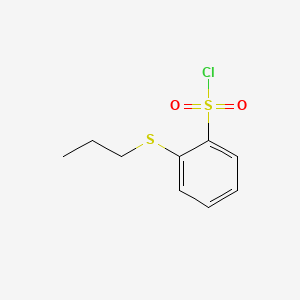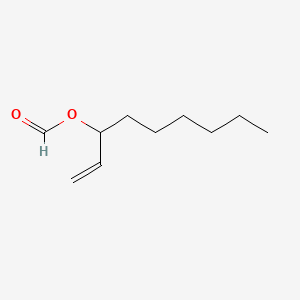
1-Hexylallyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexylallyl formate is an organic compound with the molecular formula C10H18O2 It is an ester formed from the reaction between formic acid and 1-hexylallyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexylallyl formate can be synthesized through the esterification reaction between formic acid and 1-hexylallyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a packed bed reactor where formic acid and 1-hexylallyl alcohol are continuously fed into the reactor. The reaction mixture is heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexylallyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
1-Hexylallyl formate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1-hexylallyl formate involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release formic acid and 1-hexylallyl alcohol. These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl formate
- Ethyl formate
- Propyl formate
Comparison: 1-Hexylallyl formate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain formates. This difference in chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other formates may not be as effective.
Eigenschaften
CAS-Nummer |
84681-89-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
non-1-en-3-yl formate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-10(4-2)12-9-11/h4,9-10H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
BNHJRSKWTCEYEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C=C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


